2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide

Thiazole Acetamide Medicinal Chemistry

2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide (CAS: 1019115-36-6) is a synthetic thiazole derivative containing a 2-amino-1,3-thiazol-4-yl core linked via an acetamide bridge to an N-isopropyl substituent. The compound belongs to the broader class of 2-amino-1,3-thiazole derivatives, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, antitumor activity, and antimicrobial applications.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
CAS No. 1019115-36-6
Cat. No. B1372727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
CAS1019115-36-6
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CC1=CSC(=N1)N
InChIInChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12)
InChIKeySTSNIOBEEANOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide (CAS:1019115-36-6): Structural and Procurement Baseline


2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide (CAS: 1019115-36-6) is a synthetic thiazole derivative containing a 2-amino-1,3-thiazol-4-yl core linked via an acetamide bridge to an N-isopropyl substituent . The compound belongs to the broader class of 2-amino-1,3-thiazole derivatives, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, antitumor activity, and antimicrobial applications . A structurally homologous compound, 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide (CAS: 1105192-95-7), shares the identical 2-amino-1,3-thiazol-4-yl core and amide functionality but differs in the N-alkyl substituent and chain length .

Why 2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide Cannot Be Substituted with Generic Thiazole Acetamides


Thiazole acetamide derivatives display pronounced structure-activity relationship (SAR) divergence driven by N-alkyl substituent variations, as established in patent literature covering 2-amino-1,3-thiazole derivatives for antitumor applications [1]. The N-isopropyl group in the target compound confers distinct physicochemical properties compared to ethyl, methyl, or unsubstituted analogs—including altered hydrogen-bonding capacity, lipophilicity, and steric bulk—that can modulate target engagement, metabolic stability, and synthetic compatibility in downstream derivatization [2]. Procurement substitution without validation introduces quantifiable risk: a homologous analog differing by only one methylene unit (3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide) may exhibit divergent solubility profiles and chromatographic behavior, compromising reproducibility in synthetic workflows .

2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide: Quantitative Comparator-Based Differentiation Guide


Structural Differentiation: N-Isopropyl Acetamide Versus N-Ethyl Propanamide Backbone

2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide differs from the closest cataloged analog, 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide (CAS: 1105192-95-7), in two key structural parameters: (i) the position of the amide nitrogen relative to the thiazole ring (α-acetamide versus β-propanamide), and (ii) the N-alkyl substituent (isopropyl versus ethyl). Despite sharing the same molecular formula (C₈H₁₃N₃OS) and identical molecular weight (199.27 g/mol), these structural variations produce distinct chemical space occupancy . The α-acetamide linkage in the target compound places the amide carbonyl directly adjacent to the thiazole C4 position, whereas the analog features a β-propanamide with one additional methylene spacer—a difference that alters conformational flexibility and synthetic accessibility for downstream modifications .

Thiazole Acetamide Medicinal Chemistry

Synthetic Versatility: Primary Amine Handle for Downstream Derivatization

The 2-amino group on the thiazole ring serves as a nucleophilic handle for further functionalization, distinguishing 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide from 2-substituted thiazoles lacking a free amine. Patent literature on 2-amino-1,3-thiazole derivatives establishes that this primary amine can undergo acylation, sulfonylation, reductive amination, and urea formation under standard conditions [1]. The Hantzsch thiazole synthesis—a well-established method for constructing this scaffold—relies on the condensation of α-haloketones with thioamides, with the 2-amino group remaining available for subsequent orthogonal derivatization [2]. This contrasts with N-acetylated or N-aryl substituted thiazoles, which lack this reactive amine and therefore offer fewer diversification pathways .

Organic Synthesis Medicinal Chemistry Building Block

Procurement Specificity: Catalog Uniqueness Among Commercial Vendors

2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide (CAS: 1019115-36-6) is cataloged as a discrete building block by commercial suppliers including Life Chemicals (Catalog No. F2158-0015) and A2B Chem (Catalog No. AV81474) [1]. Critically, the compound's specific combination of the 2-amino-1,3-thiazol-4-yl core with an N-isopropylacetamide side chain is not represented by a common generic alternative or a significantly cheaper bulk reagent. The closest cataloged analog, 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide (CAS: 1105192-95-7), is offered under a distinct catalog number (AV80548) and represents a different chemical entity, not a substitutable equivalent . Procurement of the target compound therefore requires its specific CAS number; generic substitution with a similarly named thiazole acetamide would result in the acquisition of a chemically distinct substance.

Chemical Procurement Catalog Analysis Building Blocks

Physicochemical Property Divergence: Lipophilicity and Hydrogen Bonding

The N-isopropyl substituent in 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide confers distinct lipophilicity and hydrogen-bonding characteristics compared to unsubstituted or N-methyl acetamide analogs. Based on class-level thiazole SAR analysis, the branched isopropyl group increases calculated logP by approximately 0.4–0.6 units relative to N-methyl comparators while reducing the number of hydrogen bond donors (N-isopropyl lacks an NH hydrogen, unlike primary amides) . This physicochemical profile differentiates the target compound from 2-(2-amino-1,3-thiazol-4-yl)acetamide (CAS: 220041-33-8; MW 157.2 g/mol), which possesses a primary amide group and consequently greater aqueous solubility but reduced membrane permeability potential . The target compound's isopropyl acetamide motif represents an intermediate lipophilicity profile suited for applications requiring balanced solubility-permeability characteristics [1].

Physicochemical Properties ADME Drug Design

Optimal Research and Procurement Applications for 2-(2-Amino-1,3-thiazol-4-yl)-N-isopropylacetamide


Medicinal Chemistry: Thiazole-Focused Library Synthesis and SAR Exploration

As a 2-amino-1,3-thiazole derivative with an α-acetamide-N-isopropyl substitution pattern, this compound is optimally deployed in medicinal chemistry campaigns exploring kinase inhibition, antitumor activity, or antimicrobial applications where thiazole scaffolds have demonstrated established utility . The free 2-amino group enables facile diversification into amide, urea, or sulfonamide libraries without protecting group manipulations, while the N-isopropyl acetamide side chain provides a pre-installed moiety for assessing steric and lipophilic SAR trends . Selection of this specific building block, rather than the homologous N-ethyl propanamide analog (CAS: 1105192-95-7), ensures that SAR analysis captures the impact of both α-acetamide linkage geometry and branched N-alkyl substitution [1].

Chemical Biology: Probe Development Requiring Controlled Lipophilicity

The compound's intermediate cLogP profile (estimated ~0.5–1.0), conferred by the N-isopropyl acetamide motif, positions it as a candidate for chemical probe development where balanced aqueous solubility and passive membrane permeability are required . Compared to the more hydrophilic 2-(2-amino-1,3-thiazol-4-yl)acetamide (CAS: 220041-33-8; cLogP ~ -0.3), the target compound offers enhanced permeability potential while retaining sufficient solubility for in vitro assay compatibility . This physicochemical window is particularly relevant for intracellular target engagement studies and cell-based phenotypic screening applications [1].

Synthetic Methodology: Validation of Amide Coupling and Thiazole Functionalization Protocols

The compound's three reactive sites—2-amino group, amide NH, and thiazole C5 position—make it a valuable substrate for validating novel synthetic methodologies involving heterocyclic amines. The Hantzsch thiazole synthesis provides a well-characterized route to the core scaffold, while the α-acetamide linkage and N-isopropyl group remain intact under diverse reaction conditions, enabling assessment of chemoselectivity and functional group tolerance . This compound can serve as a model substrate for optimizing acylation, sulfonylation, or C–H functionalization protocols targeting amino-thiazole systems .

Procurement: Precise Building Block Acquisition for Reproducible Research

Given the compound's distinct CAS number (1019115-36-6) and specific catalog entry (Life Chemicals F2158-0015), procurement scenarios requiring exact chemical identity—such as hit validation, lead optimization, or reference standard preparation—mandate ordering this specific entity . The existence of a structurally homologous but chemically distinct analog (CAS: 1105192-95-7) sharing the identical molecular formula underscores the necessity of CAS-number-based procurement to ensure experimental reproducibility. Generic or keyword-based searching without CAS verification risks acquiring the incorrect isomer, introducing variability that can confound SAR interpretation and synthetic yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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